molecular formula C12H15N3O2 B6316264 Methyl 3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate CAS No. 1549306-88-8

Methyl 3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Cat. No.: B6316264
CAS No.: 1549306-88-8
M. Wt: 233.27 g/mol
InChI Key: BSBFVNYXTNYWGB-UHFFFAOYSA-N
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Description

Methyl 3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a heterocyclic compound featuring a fused triazole-pyridine core. The tert-butyl group at position 3 and the methyl ester at position 6 contribute to its steric and electronic properties, making it relevant in medicinal chemistry and materials science. Its molecular formula is C₁₂H₁₉N₃O₂, with a molecular weight of 237.30 g/mol .

Properties

IUPAC Name

methyl 3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-12(2,3)11-14-13-9-6-5-8(7-15(9)11)10(16)17-4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBFVNYXTNYWGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C2N1C=C(C=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Modified Mitsunobu Reaction for Triazolopyridine Core Formation

The Mitsunobu reaction has been adapted for synthesizing triazolopyridines under mild conditions, avoiding harsh acids or bases that could degrade sensitive functional groups like esters . In this approach, 2-hydrazinylpyridine-6-carboxylate derivatives serve as precursors. The tert-butyl group is introduced via acylation of the hydrazine moiety before cyclization.

Procedure :

  • Acylation : 2-Hydrazinylpyridine-6-methyl ester is treated with tert-butyl acyl chloride in dichloromethane at 0°C, yielding the acylated intermediate.

  • Cyclization : The intermediate undergoes Mitsunobu conditions (diisopropyl azodicarboxylate [DIAD], triphenylphosphine [PPh₃]) in tetrahydrofuran (THF) at room temperature, facilitating intramolecular cyclization to form the triazolopyridine core .

Key Data :

ParameterValue
Reaction Time12–24 hours
Yield65–75%
Functional GroupEster-stable conditions

This method is advantageous for its compatibility with ester groups, though the use of stoichiometric PPh₃ and DIAD increases costs .

Ultrasonic-Assisted Cyclization in Phosphorus Oxychloride

A Chinese patent describes a high-efficiency ultrasonic method for triazolopyridine synthesis using POCl₃ as both solvent and dehydrating agent . While the patent focuses on trifluoromethyl-substituted analogs, the protocol is adaptable to tert-butyl groups.

Procedure :

  • Hydrazine Formation : 2-Hydrazinylpyridine-6-methyl ester is prepared via nucleophilic substitution.

  • Cyclization : The hydrazine derivative reacts with tert-butyl carboxylic acid in POCl₃ under ultrasonic irradiation (80–150°C, 3–5 hours) .

Key Data :

ParameterValue
Temperature105°C (optimal)
Yield60–70%
Ultrasonic Frequency40 kHz

The method’s drawbacks include the need for corrosive POCl₃ and potential ester hydrolysis at elevated temperatures, necessitating strict anhydrous conditions .

Catalyst-Free Microwave Synthesis

Recent advances in microwave chemistry enable rapid, eco-friendly triazolopyridine synthesis without catalysts . This method leverages microwave irradiation to accelerate the condensation of methyl 2-hydrazinylpyridine-6-carboxylate with tert-butyl nitriles.

Procedure :

  • Condensation : Equimolar hydrazine and nitrile are mixed in ethanol.

  • Cyclization : The mixture is irradiated in a microwave reactor (150°C, 20 minutes), inducing a 5-exo-dig cyclization .

Key Data :

ParameterValue
Reaction Time15–30 minutes
Yield75–85%
SolventEthanol (green solvent)

This method offers superior yields and reduced environmental impact, though scalability remains a challenge .

Phosphonate-Mediated Cyclization

A phosphonate-based approach involves chloroethynylphosphonates reacting with 2-hydrazinylpyridines . While originally designed for phosphorylated analogs, the method can be modified by substituting the phosphonate group with a tert-butyl moiety.

Procedure :

  • Alkyne Formation : 2-Hydrazinylpyridine-6-methyl ester reacts with tert-butyl chloroethynylcarboxylate.

  • Cyclization : The intermediate undergoes spontaneous 5-exo-dig cyclization in aqueous K₂CO₃ at room temperature .

Key Data :

ParameterValue
Reaction Time4 hours
Yield80–90%
Selectivity>95%

This method’s high selectivity and room-temperature conditions make it ideal for lab-scale synthesis, though the precursor synthesis is multi-step .

Comparative Analysis of Methods

The table below summarizes the advantages and limitations of each method:

MethodYield (%)ConditionsCostScalability
Mitsunobu Reaction 65–75Mild, room tempHighModerate
Ultrasonic Cyclization 60–70High temp, POCl₃LowHigh
Microwave Synthesis 75–85Solvent-freeMediumLimited
Phosphonate Route 80–90Room tempHighModerate

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the triazole or pyridine rings.

    Substitution: Substituted derivatives with various nucleophiles replacing hydrogen atoms on the pyridine ring.

Scientific Research Applications

p38 MAPK Inhibition

One of the most significant applications of Methyl 3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is its role as a p38 mitogen-activated protein kinase (MAPK) inhibitor . Inhibition of p38 MAPK is crucial for therapeutic strategies targeting inflammatory diseases such as:

  • Chronic Obstructive Pulmonary Disease (COPD)
  • Asthma

In a study outlined in a patent (WO2014194956A1), compounds with similar structures demonstrated efficacy in reducing cytokine production, which is vital for managing inflammatory responses in these diseases .

Anticancer Activity

Research has indicated that triazolopyridine derivatives exhibit anticancer properties. This compound has been investigated for its ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Neuroprotective Effects

Recent studies suggest potential neuroprotective applications for this compound. It may help mitigate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antimicrobial Properties

The compound has shown promise in preliminary studies as an antimicrobial agent against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Case Study 1: Inhibition of Cytokine Production

A study conducted on the effects of this compound revealed significant inhibition of TNF-alpha and IL-8 production in vitro. This inhibition was measured using ELISA assays on cultured human bronchial epithelial cells exposed to inflammatory stimuli.

Case Study 2: Anticancer Efficacy

In a controlled laboratory setting, this compound was tested against various cancer cell lines (e.g., A549 lung cancer cells). Results indicated a dose-dependent reduction in cell viability and increased apoptosis markers after treatment with this compound.

Case Study 3: Neuroprotection in Animal Models

Animal model studies demonstrated that administration of this compound resulted in reduced markers of neuroinflammation and improved cognitive function in models of induced neurodegeneration.

Mechanism of Action

The mechanism of action of Methyl 3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an inhibitor of certain kinases or proteases, disrupting cellular signaling pathways and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations at Position 3

Methyl 3-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate (3k)
  • Substituent : Phenyl group at position 3.
  • Physical Properties : Melting point = 155–157°C; yield = 68% .
3-TERT-BUTYL-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBALDEHYDE
  • Substituent : Carbaldehyde group at position 4.
  • Molecular Formula : C₁₁H₁₃N₃O (MW = 203.24 g/mol).
  • Key Difference : The aldehyde group enhances electrophilicity, making it reactive toward nucleophiles, unlike the ester group in the target compound .

Variations in Ester Groups

Ethyl 3-isoxazol-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
  • Substituent : Ethyl ester at position 6; isoxazole at position 3.
  • Molecular Weight : 258.23 g/mol .
  • Key Difference : The ethyl ester may alter solubility and bioavailability compared to the methyl ester. The isoxazole ring introduces additional hydrogen-bonding sites .

Hydrogenation State Variations

Methyl 3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
  • Structure : Partially saturated pyridine ring (5H,6H,7H,8H).
  • Molecular Formula : C₁₂H₁₉N₃O₂ (same as target compound).

Multi-Substituted Derivatives

Methyl 3,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
  • Substituents : Methyl groups at positions 3 and 6.
  • Molecular Formula : C₁₀H₁₁N₃O₂ (MW = 205.21 g/mol).
  • Key Difference : Smaller substituents (methyl vs. tert-butyl) reduce steric hindrance, possibly enhancing reactivity .

Comparative Data Table

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Methyl 3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate tert-butyl (3), methyl ester (6) C₁₂H₁₉N₃O₂ 237.30 High steric bulk; potential drug intermediate
Methyl 3-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate (3k) Phenyl (3), methyl ester (6) C₁₄H₁₁N₃O₂ 253.26 π-π stacking capability; 68% yield
Ethyl 3-isoxazol-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate Isoxazole (3), ethyl ester (6) C₁₂H₁₀N₄O₃ 258.23 Enhanced H-bonding; discontinued
3-TERT-BUTYL-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBALDEHYDE tert-butyl (3), aldehyde (6) C₁₁H₁₃N₃O 203.24 Electrophilic reactivity
Methyl 3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate tert-butyl (3), saturated core C₁₂H₁₉N₃O₂ 237.30 Reduced aromaticity; preclinical use

Biological Activity

Methyl 3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate (CAS No. 1549306-88-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₂H₁₅N₃O₂
  • Molecular Weight : 233.27 g/mol
  • Purity : ≥ 98%

Research indicates that compounds containing the triazolo and pyridine moieties can exhibit significant biological activities through various mechanisms:

  • Inhibition of Protein Kinases :
    • Compounds similar to methyl 3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine have been shown to inhibit p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses and cellular stress responses . This inhibition can lead to reduced production of pro-inflammatory cytokines such as TNF-alpha and IL-8.
  • Antioxidant Activity :
    • The compound has demonstrated potential antioxidant properties in preliminary studies. Antioxidants are critical in mitigating oxidative stress, which is linked to various diseases .
  • Enzyme Inhibition :
    • Similar triazole derivatives have been investigated for their ability to inhibit carboxylesterases and cholinesterases. These enzymes are involved in neurotransmitter regulation and metabolic processes .

Anticancer Potential

Several studies have highlighted the anticancer potential of triazole derivatives. For example, compounds with similar structures have been evaluated for their effectiveness against various cancer cell lines:

CompoundCancer TypeIC50 Value (µM)Reference
Triazole Derivative ALung Cancer5.0
Triazole Derivative BBreast Cancer3.5
Methyl Triazolo CompoundUnknownNot specifiedThis study

These findings suggest that this compound may warrant further investigation as a potential anticancer agent.

Anti-inflammatory Activity

The compound's ability to inhibit p38 MAPK suggests its potential in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The modulation of inflammatory pathways could lead to therapeutic benefits in these conditions .

Case Studies

  • In Vitro Studies :
    • In vitro assays demonstrated that this compound exhibited cytotoxic effects on specific cancer cell lines. Further studies are needed to elucidate the exact mechanisms and pathways involved.
  • Molecular Docking Studies :
    • Molecular docking studies have indicated favorable binding interactions with key enzymes involved in cancer progression and inflammation, supporting its role as a potential therapeutic agent .

Q & A

Q. Basic

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
  • Storage : Keep in a cool, dry place (<4°C) under inert gas (N₂ or Ar) to prevent degradation .
  • Spill management : Absorb with inert material (vermiculite) and dispose via hazardous waste protocols .

What solvent systems are optimal for solubility and recrystallization?

Q. Basic

  • Solubility : High in polar aprotic solvents (DMF, DMSO) and moderate in dichloromethane or THF.
  • Recrystallization : Use ethanol/water (7:3 v/v) or ethyl acetate/hexane mixtures. Slow cooling (0.5°C/min) improves crystal quality .

How can the synthetic route be modified to introduce functional groups for structure-activity relationship (SAR) studies?

Q. Advanced

  • Functionalization at C6 : Replace the methyl ester with amides or ketones via hydrolysis (NaOH/H₂O) followed by coupling (EDC/HOBt) .
  • Derivatization of tert-butyl : Substitute with trifluoromethyl or aryl groups via Pd-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) .
  • Tagging for biological studies : Introduce biotin or fluorescent probes via click chemistry (CuAAC) at reactive sites .

What computational methods predict the compound’s reactivity in catalytic systems?

Q. Advanced

  • DFT calculations : Gaussian or ORCA software models electrophilic/nucleophilic sites. For example, Fukui indices identify reactive positions on the triazole ring .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to biological targets (e.g., kinases) .
  • Solvent effects : COSMO-RS simulations optimize reaction media for catalytic hydrogenation or oxidation .

How do conflicting spectral data from different batches inform quality control?

Q. Advanced

  • Batch comparison : Use principal component analysis (PCA) on NMR/LC-MS data to identify impurities (e.g., unreacted hydrazine or ester hydrolysis byproducts) .
  • Contradiction resolution : If IR shows unexpected carbonyl peaks, validate via 2D NMR (HSQC, HMBC) to distinguish ester vs. acid forms .
  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

What strategies assess the compound’s environmental impact and biodegradability?

Q. Advanced

  • Ecotoxicity assays : Use Daphnia magna or Aliivibrio fischeri models to measure acute toxicity (EC₅₀) .
  • Degradation studies : Simulate soil/water systems with HPLC-MS to track breakdown products. Aerobic conditions often accelerate degradation .
  • Read-across analysis : Compare with structurally similar compounds (e.g., triazolopyridines) to estimate persistence/bioaccumulation .

How does steric hindrance from the tert-butyl group influence reaction kinetics in cross-coupling reactions?

Q. Advanced

  • Kinetic studies : Use stopped-flow UV-Vis or NMR to monitor Pd-catalyzed couplings. Steric bulk reduces reaction rates by 30–50% compared to methyl analogs .
  • Ligand design : Bulky phosphine ligands (e.g., SPhos) mitigate steric effects and improve turnover frequency (TOF) .
  • Theoretical modeling : Conformational analysis (Molecular Mechanics) quantifies steric parameters (e.g., Tolman cone angles) .

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